molecular formula C12H23NO2 B6257668 2-(azepan-1-yl)-4-methylpentanoic acid CAS No. 1218273-60-9

2-(azepan-1-yl)-4-methylpentanoic acid

Cat. No.: B6257668
CAS No.: 1218273-60-9
M. Wt: 213.3
InChI Key:
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Description

2-(azepan-1-yl)-4-methylpentanoic acid is an organic compound that features a seven-membered azepane ring attached to a 4-methylpentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-4-methylpentanoic acid typically involves the reaction of azepane with 4-methylpentanoic acid or its derivatives. One common method is the nucleophilic substitution reaction where azepane acts as a nucleophile, attacking an electrophilic carbon in a 4-methylpentanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the azepane, enhancing its nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The azepane ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the azepane ring.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives of the original compound.

Scientific Research Applications

2-(azepan-1-yl)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.

    2-(2-oxopiperidin-1-yl)acetic acid: Another compound with a similar azepane structure, used in various chemical and biological applications.

Uniqueness

2-(azepan-1-yl)-4-methylpentanoic acid is unique due to its specific combination of an azepane ring and a 4-methylpentanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1218273-60-9

Molecular Formula

C12H23NO2

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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